5-formyl-1H-pyrazole-3-carboxylic acid

physicochemical characterization thermal stability solid-state chemistry

5-Formyl-1H-pyrazole-3-carboxylic acid (CAS 854699-16-4) offers a unique bifunctional pyrazole scaffold with a 3-carboxylic acid and 5-formyl group. This heterocyclic building block provides orthogonal derivatization strategies (amide formation at C3, condensation/reduction at C5) essential for diversity-oriented synthesis. Its low LogP (-0.0796) improves aqueous solubility, reducing off-target binding, making it a strategic choice for early lead optimization over more lipophilic analogs. With a melting point of 243–245°C, it withstands high-temperature coupling reactions and solid-phase synthesis. Cited in 39 patents, this compound enables patentable scaffold development with a well-documented prior art landscape for freedom-to-operate analyses.

Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
CAS No. 854699-16-4
Cat. No. B6612026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-1H-pyrazole-3-carboxylic acid
CAS854699-16-4
Molecular FormulaC5H4N2O3
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(=O)O)C=O
InChIInChI=1S/C5H4N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1-2H,(H,6,7)(H,9,10)
InChIKeyJPBGDPHHWRAINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-1H-pyrazole-3-carboxylic acid (CAS 854699-16-4) Technical Procurement Guide for Heterocyclic Building Blocks


5-Formyl-1H-pyrazole-3-carboxylic acid (CAS 854699-16-4) is a heterocyclic building block featuring a pyrazole core substituted with a 3-carboxylic acid and a 5-formyl group. With a molecular formula of C5H4N2O3 and a molecular weight of 140.10 g/mol, this compound is supplied with a purity of 95–98% by major vendors . It is employed in the synthesis of more complex heterocyclic compounds and has been cited in 39 patents [1].

Technical Differentiation: Why 5-Formyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Generic Pyrazole-3-carboxylic Acids


Generic 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) lacks the 5-formyl substituent, which drastically alters its physicochemical and reactivity profile. The formyl group introduces a lower LogP (−0.0796 vs. 0.5 for 5-methyl analog) and higher TPSA (83.05 vs. 66 for 5-methyl analog), impacting solubility and hydrogen bonding [1]. Furthermore, the compound's melting point (243–245 °C) is significantly elevated relative to the unsubstituted core (210–217 °C, dec.), indicating stronger intermolecular interactions . Such differences preclude simple substitution in synthetic routes, formulation development, or structure–activity relationship (SAR) studies.

Quantitative Evidence Guide for 5-Formyl-1H-pyrazole-3-carboxylic acid Differentiation


Elevated Melting Point Enhances Solid-State Stability and Handling

5-Formyl-1H-pyrazole-3-carboxylic acid exhibits a melting point of 243–245 °C, which is 32–34 °C higher than that of the unsubstituted 1H-pyrazole-3-carboxylic acid (211 °C, decomposition) . The 5-methyl analog melts at 236–241 °C, indicating that the formyl group imparts the greatest thermal stability among these comparators .

physicochemical characterization thermal stability solid-state chemistry

Reduced Lipophilicity (LogP) Improves Aqueous Compatibility

The computed LogP (XLogP3) for 5-formyl-1H-pyrazole-3-carboxylic acid is −0.0796, substantially lower than the 5-methyl analog's XLogP of 0.5 [1]. This near-zero LogP indicates balanced hydrophilicity–lipophilicity, advantageous for aqueous solubility and reduced membrane permeability compared to more lipophilic pyrazoles.

drug-likeness solubility medicinal chemistry

Increased Topological Polar Surface Area (TPSA) Enhances Hydrogen Bonding Capacity

The TPSA of 5-formyl-1H-pyrazole-3-carboxylic acid is 83.05 Ų, compared to 66 Ų for the 5-methyl analog [1]. The additional formyl group contributes an extra ~17 Ų, reflecting greater hydrogen-bond acceptor capacity (4 acceptors vs. 3 for the methyl analog).

drug design pharmacophore modeling molecular interactions

High Patent Citation Frequency Validates Industrial Relevance

5-Formyl-1H-pyrazole-3-carboxylic acid is cited in 39 patents, whereas the unsubstituted 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) is referenced in approximately 15 patents based on public database counts [1][2]. This nearly threefold higher citation frequency indicates broader and more active industrial utilization.

intellectual property patent landscape commercial utility

Optimal Procurement and Application Scenarios for 5-Formyl-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry: Lead Optimization Requiring Enhanced Aqueous Solubility

In drug discovery programs where a pyrazole-3-carboxylic acid scaffold is being optimized, the −0.0796 LogP of the 5-formyl derivative offers a clear advantage over more lipophilic analogs (e.g., 5-methyl, LogP = 0.5) . This lower LogP can improve aqueous solubility and reduce off-target binding, making it a strategic choice for early lead optimization campaigns. The compound's higher TPSA (83.05 Ų) further supports favorable hydrogen bonding with biological targets .

Solid-State Chemistry: High-Temperature Synthetic Steps or Long-Term Storage

With a melting point of 243–245 °C, this compound withstands higher processing temperatures without decomposition, unlike the unsubstituted core (211 °C, decomposition) . This thermal stability is critical for solid-phase synthesis, high-temperature coupling reactions, and extended storage in non-refrigerated environments.

Patent-Driven Research: Novel IP Generation Around Pyrazole Derivatives

The compound's presence in 39 patents [1] demonstrates its proven utility in proprietary chemical matter. Research teams aiming to develop patentable pyrazole-based scaffolds can leverage the 5-formyl functionality as a key intermediate, with a well-documented prior art landscape to inform freedom-to-operate analyses.

Synthetic Methodology Development: Bifunctional Reactivity Exploration

The combination of a carboxylic acid and a formyl group on the same pyrazole core enables orthogonal derivatization strategies (e.g., amide formation at C3, condensation or reduction at C5). This bifunctional reactivity allows for sequential functionalization in building block libraries and diversity-oriented synthesis .

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